molecular formula C19H17N3 B5870963 1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole

1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole

Cat. No.: B5870963
M. Wt: 287.4 g/mol
InChI Key: GNAGWEDDDIFCBO-UHFFFAOYSA-N
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Description

1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is a synthetic organic compound with a complex structure that includes a benzimidazole core, a benzyl group, and a pyrrole ring

Properties

IUPAC Name

1-benzyl-2-(1-methylpyrrol-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-21-13-7-12-18(21)19-20-16-10-5-6-11-17(16)22(19)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGWEDDDIFCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with benzyl halides in the presence of a base.

    Attachment of Pyrrole Ring:

Industrial Production Methods

Industrial production of 1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or pyrrole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(1H-pyrrol-2-yl)-1H-benzimidazole: Lacks the methyl group on the pyrrole ring.

    1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole: Contains an imidazole ring instead of a benzimidazole ring.

    2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole: Lacks the benzyl group.

Uniqueness

1-benzyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole is unique due to the presence of both a benzyl group and a methyl-substituted pyrrole ring attached to the benzimidazole core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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